molecular formula C35H62ClN3O B12700532 1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride CAS No. 97337-76-3

1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride

Cat. No.: B12700532
CAS No.: 97337-76-3
M. Wt: 576.3 g/mol
InChI Key: WHTGXHONEOIAIJ-UHFFFAOYSA-N
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Description

1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride typically involves the reaction of benzylamine with an appropriate aldehyde to form an intermediate imine. This imine is then reduced to form the corresponding amine, which undergoes cyclization with a suitable reagent to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzyl-4,5-dihydro-1-[2-[(1-oxododecyl)amino]ethyl]-2-undecyl-1H-imidazolium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

97337-76-3

Molecular Formula

C35H62ClN3O

Molecular Weight

576.3 g/mol

IUPAC Name

N-[2-(1-benzyl-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl)ethyl]dodecanamide;chloride

InChI

InChI=1S/C35H61N3O.ClH/c1-3-5-7-9-11-13-15-17-22-26-34-36-28-30-38(34,32-33-24-20-19-21-25-33)31-29-37-35(39)27-23-18-16-14-12-10-8-6-4-2;/h19-21,24-25H,3-18,22-23,26-32H2,1-2H3;1H

InChI Key

WHTGXHONEOIAIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NCC[N+]1(CCNC(=O)CCCCCCCCCCC)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

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